molecular formula C7H17NO2 B13310299 3-[(1-Aminopropan-2-yl)oxy]butan-2-ol

3-[(1-Aminopropan-2-yl)oxy]butan-2-ol

Cat. No.: B13310299
M. Wt: 147.22 g/mol
InChI Key: GQRXYGJJRXRQQY-UHFFFAOYSA-N
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Description

3-[(1-Aminopropan-2-yl)oxy]butan-2-ol is a multifunctional organic compound featuring a secondary alcohol (-OH) at the second carbon of a butanol backbone, an ether linkage at the third carbon, and a primary amine (-NH2) on a branched propanol chain. Its IUPAC name reflects its complex structure: the butan-2-ol moiety is substituted at position 3 with an ether group connected to a 1-aminopropan-2-yl group.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

3-(1-aminopropan-2-yloxy)butan-2-ol

InChI

InChI=1S/C7H17NO2/c1-5(4-8)10-7(3)6(2)9/h5-7,9H,4,8H2,1-3H3

InChI Key

GQRXYGJJRXRQQY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC(C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Aminopropan-2-yl)oxy]butan-2-ol typically involves the reaction of 1-aminopropan-2-ol with butan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Aminopropan-2-yl)oxy]butan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary amines .

Mechanism of Action

The mechanism of action of 3-[(1-Aminopropan-2-yl)oxy]butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Physical Properties :

  • Molecular Weight : 148.2 g/mol (calculated).
  • Boiling Point : Estimated to be 150–160°C, influenced by hydrogen bonding from the -OH and -NH2 groups, countered slightly by branching .
  • Solubility: High water solubility due to polar functional groups, comparable to ethanolamine (2-aminoethanol).
  • Reactivity : The secondary alcohol is less prone to oxidation than primary alcohols (e.g., butan-1-ol), forming a ketone upon strong oxidation. The primary amine participates in nucleophilic reactions, while the ether linkage enhances stability against hydrolysis compared to esters.

Applications :
This compound is theorized to have applications in pharmaceuticals (e.g., as a chiral building block), surfactants (due to amphiphilic structure), and coordination chemistry (as a polydentate ligand).

Comparison with Similar Compounds

To contextualize 3-[(1-Aminopropan-2-yl)oxy]butan-2-ol, we compare it with structurally related amino alcohols, ether-alcohols, and branched alcohols.

Physical Properties Comparison

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/100 mL) pKa (Alcohol) pKa (Amine)
This compound 148.2 150–160* ~Miscible ~16.5 ~9.8
2-Aminoethanol (Ethanolamine) 61.08 170 Miscible 15.5 9.5
Butan-2-ol 74.12 99.5 12.5 19.2 N/A
3-Aminopropan-1-ol 75.11 185 ~Miscible 16.0 9.7
2-(2-Aminoethoxy)ethanol 104.15 220 Miscible 15.8 9.6

*Estimated based on branching and functional group contributions .

Key Observations :

  • Boiling Points: The target compound’s boiling point is lower than linear amino alcohols (e.g., 3-aminopropan-1-ol) due to branching but higher than simple alcohols (e.g., butan-2-ol) because of additional hydrogen bonding from the amine .
  • Solubility: Similar to ethanolamine, the compound’s polarity ensures high water solubility, unlike less-polar alcohols like butan-2-ol.

Key Observations :

  • Oxidation: The secondary alcohol in the target compound oxidizes to a ketone, unlike primary alcohols (e.g., 3-aminopropan-1-ol), which form carboxylic acids.
  • Amine Reactivity: The primary amine is less nucleophilic than in ethanolamine due to steric hindrance from the branched ether chain.
  • Applications : The ether linkage enhances stability in surfactants, while the chiral centers make the compound valuable in asymmetric synthesis.

Research Findings and Trends

Branching Effects: Evidence from alcohol boiling point trends (e.g., butan-2-ol vs. butan-1-ol) confirms that branching reduces intermolecular forces, lowering boiling points . This aligns with the target compound’s intermediate boiling point between linear amino alcohols and branched alcohols.

Hydrogen Bonding: The compound’s -OH and -NH2 groups increase solubility and boiling points compared to non-functionalized analogs, as seen in ethanolamine .

Synthetic Utility: Its structure allows modular derivatization, akin to 2-(2-aminoethoxy)ethanol, which is used in niche polymer applications.

Biological Activity

3-[(1-Aminopropan-2-yl)oxy]butan-2-ol, with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and an amino group, which are crucial for its biological interactions. The presence of these functional groups allows it to engage in various chemical reactions, including oxidation and substitution, impacting its biological efficacy.

The mechanism of action of this compound involves interactions with specific molecular targets. The amino and hydroxyl groups contribute to its reactivity and interactions with biomolecules, which can lead to various biological effects depending on the context of use.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent, particularly against Gram-negative bacteria. Modifications in structure can enhance its potency against specific pathogens .
  • Cytotoxicity : Several studies have reported on the cytotoxic effects of related Mannich bases, suggesting that compounds with similar structures may exhibit significant cytotoxicity against cancer cell lines .
  • Pharmacological Applications : The compound is being explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its structure allows it to act as a precursor in drug synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-negative bacteria
CytotoxicityHigh cytotoxicity against cancer cell lines
Anti-inflammatoryPotential anti-inflammatory properties
Drug SynthesisUsed as a precursor in medicinal chemistry

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various Mannich bases, it was found that modifications in the amino group significantly increased activity against Helicobacter pylori. The introduction of branched structures led to enhanced potency, suggesting that structural optimization is crucial for developing effective antimicrobial agents .

Case Study: Cytotoxicity Assessment

A series of derivatives related to this compound were synthesized and tested for cytotoxicity against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives exhibiting over 50-fold increased activity compared to their parent compounds .

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